molecular formula C16H12ClN3O2 B14972080 4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B14972080
M. Wt: 313.74 g/mol
InChI Key: UWBXXIVLKZRVSQ-UHFFFAOYSA-N
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Description

4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that contains a pyrido[1,2-A]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form the pyrido[1,2-A]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

4-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-14(16(22)20-9-3-2-4-13(20)18-10)19-15(21)11-5-7-12(17)8-6-11/h2-9H,1H3,(H,19,21)

InChI Key

UWBXXIVLKZRVSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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